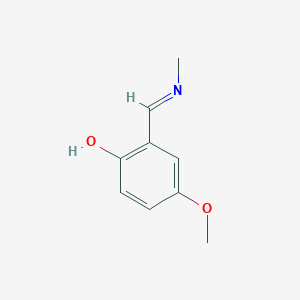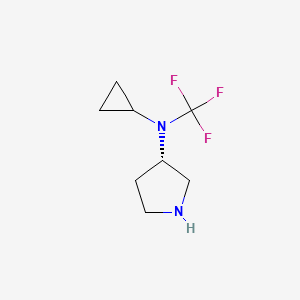
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylbenzaldehyde as the starting material.
Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-ethylbenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-ethylbenzylamine.
Amination: The 4-ethylbenzylamine undergoes a Strecker synthesis reaction with potassium cyanide and ammonium chloride to form 2-Amino-3-(4-ethylphenyl)propionic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces nitro, sulfonyl, or halogenated derivatives.
科学研究应用
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to amino acid transporters and enzymes involved in amino acid metabolism, leading to changes in cellular function and biochemical processes.
相似化合物的比较
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride can be compared with other similar compounds, such as:
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the ethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of an ethyl group.
Leucine: An amino acid with a branched aliphatic side chain instead of an aromatic ring.
Uniqueness
The presence of the ethyl group on the phenyl ring of this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other amino acids and making it valuable for specific research applications.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
2-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H |
InChI 键 |
VFRJAOUCZSPKAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


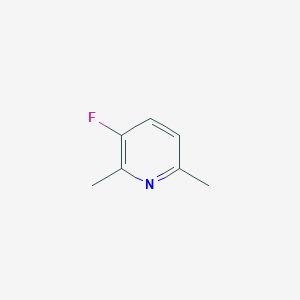
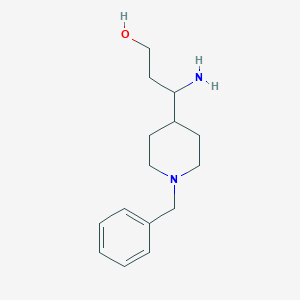
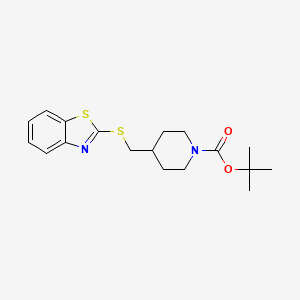
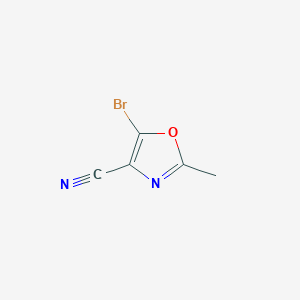
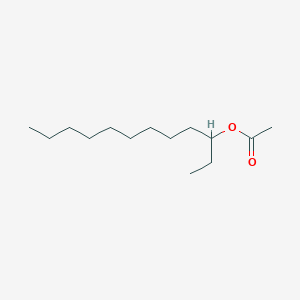
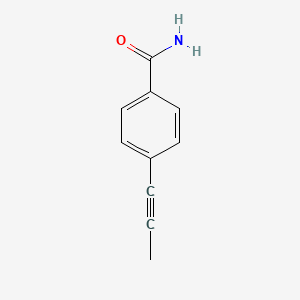
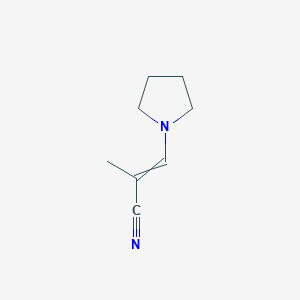
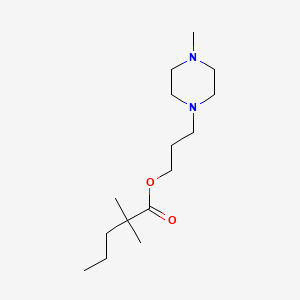

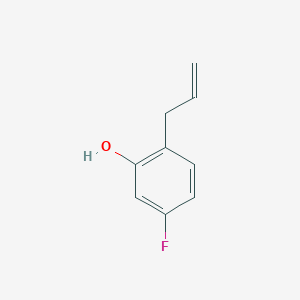
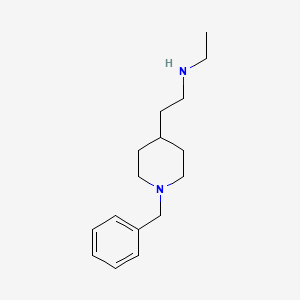
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
